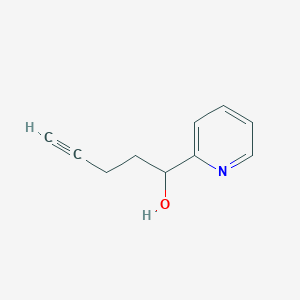
1-(pyridin-2-yl)pent-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-2-yl)pent-4-yn-1-ol is a chemical compound with the molecular formula C10H11NO. It is characterized by a pyridine ring attached to a pentynol chain. This compound is of interest due to its unique structure, which allows for diverse applications in scientific research, including drug discovery, catalysis, and material synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)pent-4-yn-1-ol typically involves the reaction of pyridine derivatives with alkynes. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-(pyridin-2-yl)pent-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the alkyne group results in alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-(pyridin-2-yl)pent-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in catalysis and material synthesis, contributing to the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(pyridin-2-yl)pent-4-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with target molecules, while the alkyne and hydroxyl groups can participate in additional interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simpler structure with a nitrogen atom in a six-membered ring.
Pyridinone: Contains a carbonyl group in the pyridine ring.
Pyridylmethanol: Similar to 1-(pyridin-2-yl)pent-4-yn-1-ol but with a methanol group instead of a pentynol chain.
Uniqueness
This compound is unique due to its combination of a pyridine ring with a pentynol chain, which provides a versatile scaffold for various chemical reactions and interactions. This structural uniqueness allows for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
1-pyridin-2-ylpent-4-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h1,4-6,8,10,12H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOFLRLZOZFETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2833643.png)

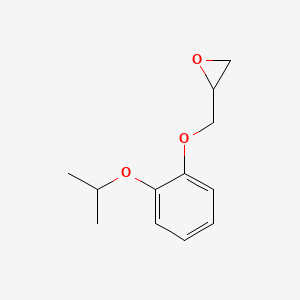
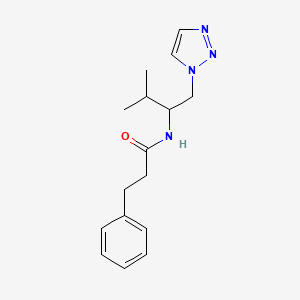

![2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid](/img/structure/B2833652.png)
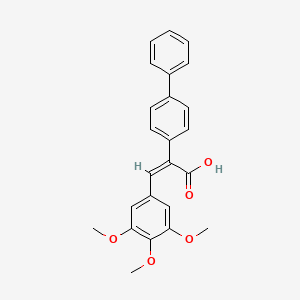

![4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2833658.png)
![8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2833659.png)
![N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2833660.png)
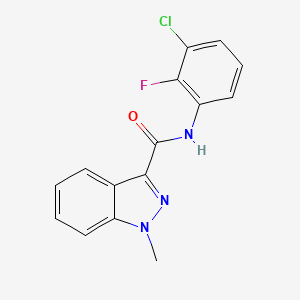
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate](/img/structure/B2833662.png)

